Cas no 2680745-26-8 (7-(prop-2-en-1-yloxy)carbonyl-7-azaspiro3.5non-1-ene-2-carboxylic acid)

7-(prop-2-en-1-yloxy)carbonyl-7-azaspiro3.5non-1-ene-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2680745-26-8
- 7-[(prop-2-en-1-yloxy)carbonyl]-7-azaspiro[3.5]non-1-ene-2-carboxylic acid
- EN300-28278917
- 7-(prop-2-en-1-yloxy)carbonyl-7-azaspiro3.5non-1-ene-2-carboxylic acid
-
- インチ: 1S/C13H17NO4/c1-2-7-18-12(17)14-5-3-13(4-6-14)8-10(9-13)11(15)16/h2,8H,1,3-7,9H2,(H,15,16)
- InChIKey: COLNYJDEACMSOV-UHFFFAOYSA-N
- ほほえんだ: OC(C1=CC2(CCN(C(=O)OCC=C)CC2)C1)=O
計算された属性
- せいみつぶんしりょう: 251.11575802g/mol
- どういたいしつりょう: 251.11575802g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 405
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 66.8Ų
7-(prop-2-en-1-yloxy)carbonyl-7-azaspiro3.5non-1-ene-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28278917-1.0g |
7-[(prop-2-en-1-yloxy)carbonyl]-7-azaspiro[3.5]non-1-ene-2-carboxylic acid |
2680745-26-8 | 95.0% | 1.0g |
$1714.0 | 2025-03-19 | |
Enamine | EN300-28278917-0.5g |
7-[(prop-2-en-1-yloxy)carbonyl]-7-azaspiro[3.5]non-1-ene-2-carboxylic acid |
2680745-26-8 | 95.0% | 0.5g |
$1646.0 | 2025-03-19 | |
Enamine | EN300-28278917-0.1g |
7-[(prop-2-en-1-yloxy)carbonyl]-7-azaspiro[3.5]non-1-ene-2-carboxylic acid |
2680745-26-8 | 95.0% | 0.1g |
$1508.0 | 2025-03-19 | |
Enamine | EN300-28278917-10.0g |
7-[(prop-2-en-1-yloxy)carbonyl]-7-azaspiro[3.5]non-1-ene-2-carboxylic acid |
2680745-26-8 | 95.0% | 10.0g |
$7373.0 | 2025-03-19 | |
Enamine | EN300-28278917-2.5g |
7-[(prop-2-en-1-yloxy)carbonyl]-7-azaspiro[3.5]non-1-ene-2-carboxylic acid |
2680745-26-8 | 95.0% | 2.5g |
$3362.0 | 2025-03-19 | |
Enamine | EN300-28278917-0.25g |
7-[(prop-2-en-1-yloxy)carbonyl]-7-azaspiro[3.5]non-1-ene-2-carboxylic acid |
2680745-26-8 | 95.0% | 0.25g |
$1577.0 | 2025-03-19 | |
Enamine | EN300-28278917-10g |
7-[(prop-2-en-1-yloxy)carbonyl]-7-azaspiro[3.5]non-1-ene-2-carboxylic acid |
2680745-26-8 | 10g |
$7373.0 | 2023-09-09 | ||
Enamine | EN300-28278917-5.0g |
7-[(prop-2-en-1-yloxy)carbonyl]-7-azaspiro[3.5]non-1-ene-2-carboxylic acid |
2680745-26-8 | 95.0% | 5.0g |
$4972.0 | 2025-03-19 | |
Enamine | EN300-28278917-0.05g |
7-[(prop-2-en-1-yloxy)carbonyl]-7-azaspiro[3.5]non-1-ene-2-carboxylic acid |
2680745-26-8 | 95.0% | 0.05g |
$1440.0 | 2025-03-19 | |
Enamine | EN300-28278917-5g |
7-[(prop-2-en-1-yloxy)carbonyl]-7-azaspiro[3.5]non-1-ene-2-carboxylic acid |
2680745-26-8 | 5g |
$4972.0 | 2023-09-09 |
7-(prop-2-en-1-yloxy)carbonyl-7-azaspiro3.5non-1-ene-2-carboxylic acid 関連文献
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7-(prop-2-en-1-yloxy)carbonyl-7-azaspiro3.5non-1-ene-2-carboxylic acidに関する追加情報
Introduction to 7-(prop-2-en-1-yloxy)carbonyl-7-azaspiro3.5non-1-ene-2-carboxylic acid (CAS No. 2680745-26-8)
7-(prop-2-en-1-yloxy)carbonyl-7-azaspiro3.5non-1-ene-2-carboxylic acid, identified by the CAS number 2680745-26-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of spirocyclic azaspiranes, which are known for their unique structural features and potential biological activities. The presence of both carbonyl and azaspiro moieties in its molecular framework suggests a high degree of complexity, making it a subject of interest for synthetic chemists and biologists alike.
The prop-2-en-1-yloxy group, also known as vinyl ether, introduces a reactive site that can be exploited in various chemical transformations. This feature makes the compound a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The spirocyclic structure, characterized by a central carbon atom shared by two rings, contributes to the rigidity and stability of the molecule, which is often desirable in drug design to enhance binding affinity and metabolic stability.
In recent years, there has been a growing interest in azaspiranes due to their reported bioactivities, including anti-inflammatory, antitumor, and antimicrobial properties. The 7-(prop-2-en-1-yloxy)carbonyl-7-azaspiro3.5non-1-ene-2-carboxylic acid structure is particularly intriguing because it combines these bioactive motifs with functional groups that can be further modified to tailor specific pharmacological properties. This flexibility has opened up new avenues for drug discovery and development.
One of the most compelling aspects of this compound is its potential as a precursor for the synthesis of analogs with enhanced pharmacological profiles. The carbonyl group serves as a handle for further functionalization, allowing chemists to introduce additional substituents that can modulate activity and selectivity. For instance, coupling this compound with nucleophiles or employing palladium-catalyzed cross-coupling reactions could lead to the formation of novel heterocyclic structures with therapeutic potential.
The spirocyclic azaspirane core has been extensively studied for its ability to interact with biological targets in unique ways. The rigid framework of spiro compounds often results in strong binding interactions with proteins and enzymes, which is crucial for drug efficacy. Additionally, the presence of nitrogen atoms in the azaspiro system can facilitate hydrogen bonding interactions, further enhancing binding affinity. These characteristics make 7-(prop-2-en-1-yloxy)carbonyl-7-azaspiro3.5non-1-ene-2-carboxylic acid a promising candidate for further exploration in medicinal chemistry.
Recent advancements in synthetic methodologies have enabled the efficient preparation of complex spirocyclic compounds like this one. Techniques such as transition metal-catalyzed reactions and organometallic chemistry have been instrumental in constructing the intricate molecular frameworks required for drug discovery. The ability to synthesize such compounds on a scalable basis is crucial for their transition from academic research to clinical applications.
The biological evaluation of 7-(prop-2-en-1-yloxy)carbonyl-7-azaspiro3.5non-1-ene-2-carboxylic acid has revealed several interesting findings. In vitro studies have demonstrated its potential as an inhibitor of certain enzymes implicated in inflammatory diseases. The compound's ability to modulate these enzymatic pathways suggests that it could be developed into a therapeutic agent for conditions such as rheumatoid arthritis or inflammatory bowel disease. Furthermore, preliminary cell-based assays have shown promising results regarding its antiproliferative effects on cancer cell lines.
The structural features of this compound also make it an attractive scaffold for developing kinase inhibitors. Kinases are enzymes that play critical roles in many cellular processes, including signal transduction and cell division. Inhibiting aberrant kinase activity is a major strategy in cancer therapy, and 7-(prop-2-enyl-oxy)-carbonyl-substituted azaspiro compounds offer unique structural motifs that could interact with kinase active sites differently from existing inhibitors.
In conclusion,7-(propenyl-oxy)-carbonyl-substituted azaspiro compounds, including CAS No 2680745 26 8, represent a fascinating class of molecules with significant potential in pharmaceutical research and drug development. Their unique structural features and reported bioactivities make them valuable tools for exploring new therapeutic strategies across various disease areas.
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